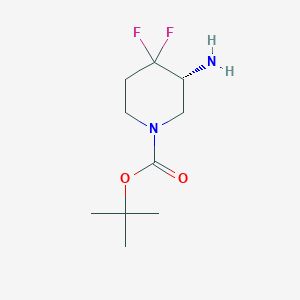

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has been found to have several important applications in the field of biochemistry and pharmacology.

科学的研究の応用

Synthesis Techniques and Derivatives

Stereoselective Syntheses of Substituted Derivatives : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been used in stereoselective syntheses, reacting with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. The Mitsunobu reaction followed by alkaline hydrolysis allows for the formation of trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

N-tert-Butanesulfinyl Imines for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, prepared using tert-butanesulfinamide, serve as intermediates for asymmetric synthesis of amines. This includes the synthesis of a range of enantioenriched amines and amino acids, with the tert-butanesulfinyl group enhancing nucleophilic addition and acting as a chiral directing group (Ellman, Owens, & Tang, 2002).

Intramolecular Defluorinative Cyclization : A novel approach for synthesizing difluoromethylated quinazolic acid derivatives uses tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester. This process involves intramolecular defluorinative cyclization under basic conditions (Hao, Ohkura, Amii, & Uneyama, 2000).

Analytical and Structural Applications

NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag. Its tert-butyl group provides a detectable signal in NMR spectra, aiding in the study of protein interactions and structures (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

X-Ray and DFT Analyses of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and related compounds have been analyzed using X-ray crystallography and DFT. This research contributes to the understanding of molecular and crystal structures, revealing insights into hydrogen bonding and molecular interactions (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Medical and Biological Applications

- Enantioselective Sensing of Amino Alcohols : A synthesized compound, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, forms a complex with scandium, allowing for enantioselective fluorescence sensing of chiral amino alcohols. This approach can measure both the total amount and enantiomeric excess of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

作用機序

Target of Action

Compounds with the tert-butyl group are known to have unique reactivity patterns and are often used in chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . It’s also known that the tert-butyl group can be hydroxylated in certain conditions, leading to the formation of primary alcohols .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

It’s known that the tert-butyl group can be hydroxylated, leading to the formation of primary alcohols .

特性

IUPAC Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCPPJQFZYGBHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)

![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)